mGluR5 Antagonist Potency: Parent vs. Optimized Derivatives
The unsubstituted 1H-pyrrolo[2,3-c]pyridine-7-carboxamide core exhibits an IC50 of 3,100 nM at human mGluR5, as measured in a binding assay [1]. While this value is approximately 86-fold weaker than the prototypical mGluR5 antagonist MPEP (IC50 = 36 nM [2]), the scaffold's medicinal chemistry value lies in its demonstrated capacity for potency optimization through peripheral substitution. The same publication reports that N-substituted derivatives from this series achieve significantly improved potencies while introducing favorable solubility characteristics relative to alkyne-based mGluR5 antagonists like MPEP [1]. This defines a unique optimization trajectory: the `6-aza` scaffold provides a vector for introducing solubilizing groups that are not geometrically accessible from the 7-azaindole or indole templates.
| Evidence Dimension | In vitro binding affinity (IC50) for human metabotropic glutamate receptor 5 (mGluR5) |
|---|---|
| Target Compound Data | IC50 = 3,100 nM (parent scaffold, unsubstituted) [1] |
| Comparator Or Baseline | MPEP (2-methyl-6-(phenylethynyl)pyridine): IC50 = 36 nM [2] |
| Quantified Difference | Target compound is 86-fold less potent than MPEP as a parent scaffold; however, optimized derivatives (reported qualitatively) restore high potency with the advantage of improved aqueous solubility vs. MPEP [1]. |
| Conditions | Binding assay; human mGluR5a expressed in recombinant cells; specific radioligand conditions as described in the cited publications. |
Why This Matters
Procurement of the parent scaffold enables SAR exploration along a substitution trajectory that is inaccessible from the indole or 7-azaindole regioisomers, with literature precedent for a clear path from micromolar to nanomolar potency.
- [1] BindingDB entry for BDBM50392322 (CHEMBL2156622). IC50 data from Koller et al. (2012) Bioorg. Med. Chem. Lett. 22, 6454–6459. Accessed via BindingDB (bdb2.ucsd.edu). View Source
- [2] Gasparini, F., Lingenhöhl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503. View Source
